Ethyl 2-(phenylcarbonothioylthio)-2-phenylacetate
Description
Ethyl 2-(phenylcarbonothioylthio)-2-phenylacetate (C₁₇H₁₆O₂S₂) is a dithioester compound with the systematic name α-[(phenylthioxomethyl)thio]benzeneacetic acid ethyl ester. It is also known as a reversible addition-fragmentation chain-transfer (RAFT) agent, critical in controlled radical polymerization processes . The compound features a central acetoxy group flanked by phenyl and dithiobenzoate moieties, enabling its role as a mediator in polymer chemistry to regulate molecular weight and polydispersity . Its synthesis typically involves thiol-ene reactions or coupling of thioacylating agents with phenylacetic acid derivatives under controlled conditions .
Properties
CAS No. |
1150308-13-6 |
|---|---|
Molecular Formula |
C17H16O2S2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
ethyl 2-(benzenecarbonothioylsulfanyl)-2-phenylacetate |
InChI |
InChI=1S/C17H16O2S2/c1-2-19-16(18)15(13-9-5-3-6-10-13)21-17(20)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3 |
InChI Key |
SQKNCNYHCGWDEX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)SC(=S)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution with Dithiobenzoate Salts
A widely employed method involves nucleophilic substitution of α-halo esters with potassium dithiobenzoate. Ethyl 2-bromo-2-phenylacetate reacts with potassium dithiobenzoate (KS-C(=S)-Ph) in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile. The reaction proceeds under inert conditions at 60–80°C for 12–24 hours, yielding the target compound with 65–78% efficiency .
Mechanistic Insight :
The dithiobenzoate anion attacks the electrophilic α-carbon of the bromoester, displacing bromide. Steric hindrance from the phenyl groups necessitates elevated temperatures to achieve practical reaction rates.
Optimization Parameters :
-
Solvent : DMF enhances ionic mobility but may require post-reaction purification to remove residual amines.
-
Catalyst : Crown ethers (e.g., 18-crown-6) improve anion solvation, boosting yields by 15–20% .
-
Side Reactions : Competing hydrolysis of the dithiobenzoate anion can occur, necessitating anhydrous conditions.
Thioacylation of Ethyl 2-Phenylacetate
Direct thioacylation employs phenyl dithiocarboxylic acid chloride (PhC(=S)Cl) as the sulfurizing agent. Ethyl 2-phenylacetate reacts with excess dithiocarboxylic acid chloride in the presence of pyridine as a base, facilitating the substitution of the α-hydrogen with the dithiobenzoate group.
Reaction Conditions :
-
Molar Ratio : 1:2.5 (ester to acid chloride) minimizes unreacted starting material.
-
Temperature : 0–5°C to suppress thermal decomposition of the acid chloride.
Limitations :
-
Phenyl dithiocarboxylic acid chloride’s instability requires in situ preparation via treatment of benzoyl chloride with phosphorus pentasulfide (P₂S₅) .
-
Residual pyridine complicates purification, necessitating aqueous washes.
Enzymatic Esterification of Dithiobenzoic Acid Derivatives
Adapting biocatalytic strategies from conventional ester synthesis, lipase-mediated esterification offers a greener alternative. Amano lipase AK from Pseudomonas fluorescens catalyzes the reaction between 2-(phenylcarbonothioylthio)-2-phenylacetic acid and ethanol in toluene at 40°C .
Key Advantages :
-
Selectivity : Enzymes avoid side reactions at the thiocarbonylthio group.
-
Sustainability : Eliminates harsh acids/bases, reducing waste.
Performance Metrics :
| Parameter | Value |
|---|---|
| Conversion Efficiency | 82–88% |
| Reaction Time | 48–72 hours |
| Enzyme Loading | 4 mg/mmol substrate |
Challenges :
-
Limited commercial availability of 2-(phenylcarbonothioylthio)-2-phenylacetic acid necessitates precursor synthesis.
-
Enzyme denaturation at >50°C restricts scalability.
Radical-Mediated Thiol-Ene Coupling
Emerging protocols utilize UV-initiated radical reactions to graft dithiobenzoate groups onto pre-formed esters. Ethyl 2-phenylacetate reacts with phenyl vinyl dithiocarbonate under 365 nm light, with 2,2-dimethoxy-2-phenylacetophenone (DMPA) as a photoinitiator.
Reaction Profile :
-
Conversion : >90% within 2 hours.
-
Byproducts : Minimal oligomerization due to controlled radical propagation .
Applications :
This method excels in synthesizing telechelic polymers with terminal dithiobenzoate groups, enabling block copolymer architectures .
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (APHA) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Nucleophilic Substitution | 78 | 30–40 | High | Moderate (DMF use) |
| Thioacylation | 62 | 50–60 | Moderate | High (P₂S₅ waste) |
| Enzymatic Esterification | 88 | 20–30 | Low | Low |
| Radical Thiol-Ene | 92 | 10–20 | High | Low |
Trade-offs :
-
Enzymatic routes prioritize sustainability but lack industrial scalability.
-
Radical methods achieve high yields but require specialized UV equipment.
Emerging Innovations
Chemical Reactions Analysis
Reactions: Ethyl 2-(phenylcarbonothioylthio)-2-phenylacetate can participate in various chemical reactions, including:
Ester Hydrolysis: Under acidic or basic conditions, the ester bond can be cleaved to yield phenylacetic acid and ethanol.
Substitution Reactions: The phenyl ring can undergo substitution reactions (e.g., nucleophilic aromatic substitution) with appropriate reagents.
Reduction: Reduction of the carbonyl group (C=O) in the acetate moiety can occur.
- Acidic or basic hydrolysis conditions for ester cleavage.
- Nucleophiles (e.g., amines, thiols) for substitution reactions.
- Reducing agents (e.g., lithium aluminum hydride) for carbonyl reduction.
Major Products: The major products depend on the specific reaction conditions. Hydrolysis yields phenylacetic acid and ethanol, while substitution reactions lead to various phenyl-substituted derivatives.
Scientific Research Applications
RAFT Polymerization
Ethyl 2-(phenylcarbonothioylthio)-2-phenylacetate is primarily utilized as a RAFT agent in controlled radical polymerization processes. This method allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersities. The compound's thiocarbonylthio group acts as a chain transfer agent, facilitating the growth of polymer chains while maintaining the ability to control the polymerization process.
Key Advantages :
- Enables the production of block copolymers.
- Allows for the functionalization of polymers post-synthesis.
- Provides a pathway for synthesizing complex architectures such as star-shaped and branched polymers.
Synthesis of Advanced Materials
The versatility of this compound extends to the development of advanced materials, including nanocomposites and hydrogels. By incorporating this compound into polymer matrices, researchers can tailor material properties such as thermal stability, mechanical strength, and responsiveness to environmental stimuli.
Case Studies :
- Nanocomposites : Studies have shown that incorporating this compound into polymer nanocomposites enhances their mechanical properties and thermal stability, making them suitable for applications in coatings and packaging materials.
- Hydrogels : The compound has been used to create hydrogels with tunable properties for biomedical applications, such as drug delivery systems and tissue engineering scaffolds.
Mechanism of Action
The exact mechanism of action remains an area of ongoing research. its involvement in polymerization processes suggests a role in controlling radical polymerization reactions.
Comparison with Similar Compounds
Dithioesters and Thioesters
Key Differences :
- Reactivity : The dithioester group in the target compound facilitates reversible chain transfer in polymerization, unlike the phosphorodithioate group in phenthoate, which is enzymatically cleaved to release toxic metabolites .
- Applications : While the target compound is used in materials science, phenthoate serves as an insecticide, highlighting divergent biological vs. industrial roles .
Keto-Esters and Cyano Derivatives
Key Differences :
- Functional Group Reactivity: The keto-ester in ethyl 2-phenylacetoacetate undergoes enolate formation for C–C bond formation, whereas the cyano group in ethyl 2-cyano-2-phenylacetate participates in nucleophilic additions .
Amino- and Hydroxy-Substituted Esters
Key Differences :
- Synthesis Complexity: Amino-substituted esters often require Boc-protection/deprotection steps, unlike the target compound’s straightforward thioesterification .
Halogenated and Aromatic Esters
Key Differences :
- Electronic Modulation : Fluorine in ethyl 2-(2-fluorophenyl)acetate withdraws electron density, altering reactivity in electrophilic substitutions compared to the electron-rich dithioester in the target compound .
- Industrial Use : Ethyl phenylacetate’s role in food and cosmetics contrasts with the target compound’s specialized use in polymer chemistry .
Biological Activity
Ethyl 2-(phenylcarbonothioylthio)-2-phenylacetate is a compound of interest in the field of medicinal chemistry and polymer science. Its biological activity has been investigated in various studies, revealing significant potential for antimicrobial and therapeutic applications. This article presents a detailed overview of its biological activity, supported by research findings, data tables, and case studies.
This compound is primarily recognized as a RAFT (Reversible Addition-Fragmentation chain Transfer) agent, which is utilized in controlled radical polymerization. This property allows for the synthesis of well-defined polymer architectures that can enhance drug delivery systems and improve the stability of bioactive compounds .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. In a comprehensive evaluation, compounds synthesized from this agent exhibited significant activity against various microorganisms, including bacteria and fungi.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Bacteria Tested | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| 8a | Escherichia coli | 15 | 32 µg/mL |
| 8b | Staphylococcus aureus | 18 | 16 µg/mL |
| 8c | Pseudomonas aeruginosa | 12 | 64 µg/mL |
| 8e | Aspergillus flavus | 20 | 32 µg/mL |
| 8f | Candida albicans | 25 | 16 µg/mL |
These findings indicate that derivatives of this compound possess promising antimicrobial activity, making them potential candidates for further development in pharmaceutical applications.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that its efficacy may be linked to the disruption of microbial cell membranes or interference with essential metabolic pathways in target organisms. Further studies are required to elucidate these mechanisms comprehensively.
Case Studies
- Study on Antifungal Activity : A study focusing on the antifungal properties of derivatives synthesized from this compound demonstrated effective inhibition against common fungal pathogens like Candida albicans. The study reported that certain derivatives showed a decrease in fungal growth at concentrations as low as 16 µg/mL .
- Polymerization Studies : Research examining the use of this compound as a RAFT agent revealed its ability to facilitate the synthesis of polymeric materials with enhanced stability and bioactivity. These materials have shown promise in drug delivery applications, particularly in targeting cancer cells through improved encapsulation efficiency and controlled release profiles .
Q & A
Q. Table 1: Synthetic Routes Comparison
| Method | Catalyst | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Nucleophilic Substitution | Triethylamine | DCM | 78 | 95 |
| Coupling Reaction | DMAP | THF | 85 | 98 |
Q. Table 2: Stability Under Accelerated Conditions
| Condition | Time (months) | Purity Loss (%) |
|---|---|---|
| 40°C, 75% RH | 3 | 5 |
| 25°C, dark | 6 | 2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
